molecular formula C17H18ClF2N3O3 B8571041 7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride CAS No. 106797-94-8

7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride

Cat. No.: B8571041
CAS No.: 106797-94-8
M. Wt: 385.8 g/mol
InChI Key: UVQHUSOZEFWVIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride is a compound that has garnered interest due to its potent antibacterial properties. It is a member of the fluoroquinolone class of antibiotics, which are known for their broad-spectrum activity against various bacterial pathogens. This compound has been studied for its effectiveness against both gram-positive and gram-negative bacteria, making it a valuable candidate in the fight against bacterial infections .

Preparation Methods

The synthesis of 7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride involves several steps, starting with the preparation of the core fluoroquinolone structure. The synthetic route typically includes the following steps:

    Formation of the core structure: The core structure of this compound is synthesized through a series of chemical reactions involving the condensation of appropriate starting materials.

    Introduction of functional groups: Functional groups such as fluorine atoms are introduced into the core structure through halogenation reactions.

    Formation of the hydrochloride salt: The final step involves the conversion of the free base form of the compound into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial production methods for this compound would likely involve scaling up these synthetic steps, optimizing reaction conditions, and ensuring the purity and consistency of the final product .

Chemical Reactions Analysis

7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may alter its antibacterial properties.

    Reduction: Reduction reactions can modify the functional groups present in the compound, potentially affecting its activity.

    Substitution: Substitution reactions, particularly halogenation, are crucial in the synthesis of this compound, as they introduce the necessary fluorine atoms into the structure.

Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride has been extensively studied for its antibacterial properties. It has shown remarkable activity against a wide range of bacterial pathogens, including:

In addition to its antibacterial applications, this compound has been investigated for its potential use in treating infections caused by antibiotic-resistant bacteria. Its broad-spectrum activity and potency make it a promising candidate for further development in the field of infectious diseases .

Mechanism of Action

7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride exerts its antibacterial effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. By targeting this enzyme, the compound disrupts the bacterial DNA replication process, leading to cell death. The production of singlet oxygen and the compound’s phototoxic potential also contribute to its antibacterial activity .

Comparison with Similar Compounds

7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride belongs to the fluoroquinolone class of antibiotics, which includes other compounds such as ciprofloxacin and ofloxacin. Compared to these similar compounds, this compound has shown superior activity against certain bacterial strains, including those resistant to other antibiotics . Its unique combination of broad-spectrum activity and potency sets it apart from other fluoroquinolones .

Similar compounds include:

  • Ciprofloxacin
  • Ofloxacin
  • Levofloxacin

Each of these compounds shares a similar mechanism of action but may differ in their spectrum of activity and potency against specific bacterial strains .

Properties

CAS No.

106797-94-8

Molecular Formula

C17H18ClF2N3O3

Molecular Weight

385.8 g/mol

IUPAC Name

7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C17H17F2N3O3.ClH/c18-12-5-10-14(13(19)15(12)21-4-3-8(20)6-21)22(9-1-2-9)7-11(16(10)23)17(24)25;/h5,7-9H,1-4,6,20H2,(H,24,25);1H

InChI Key

UVQHUSOZEFWVIY-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CCC(C4)N)F)C(=O)O.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

If, for example, 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid is reacted with 3-(2,2-dimethylpropylideneamino)-pyrrolidine and the reaction product is treated with hydrochloric acid, 7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid hydrochloride is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(2,2-dimethylpropylideneamino)-pyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A suspension of 72.4 g (0.16 mole) of 7-[3-t-butoxycarbonylamino-1-pyrrolidinyl]-1-cyclopropyl 6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, 375 ml of 6M hydrochloric acid, and 750 ml of glacial acetic acid was heated at 60° C. for four hours and the resulting solution was stirred at room temperature for 18 hours. The reaction was filtered through a fiber glass pad to clarify and the filtrate was evaporated in vacuo. The residue was triturated with 600 ml of ethanol:ether (1:1), the solid removed by filtration, washed with ethanol:ether (1:1), ether and dried in vacuo to give 63.8 g (98%) of the title compound, mp 313°-315° C.
Name
7-[3-t-butoxycarbonylamino-1-pyrrolidinyl]-1-cyclopropyl 6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
Quantity
72.4 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Yield
98%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.